molecular formula C10H14N2O B2838779 2-(Pyridin-4-yl)oxan-4-amine CAS No. 1343048-34-9

2-(Pyridin-4-yl)oxan-4-amine

Cat. No.: B2838779
CAS No.: 1343048-34-9
M. Wt: 178.235
InChI Key: LWMFZAJVJWFJBV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxan-4-amine is a chemical compound with the molecular formula C10H14N2O It is a heterocyclic compound containing both pyridine and oxane (tetrahydropyran) rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxan-4-amine typically involves the reaction of pyridine derivatives with oxane precursors. One common method involves the nucleophilic substitution reaction of 4-chloropyridine with oxan-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)oxan-4-amine is unique due to its combination of pyridine and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-pyridin-4-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZAJVJWFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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